Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate
Overview
Description
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
PET Imaging Agents for Breast Cancer
Derivatives of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, specifically carbon-11 labeled cyclofenil derivatives, have been synthesized for potential use as positron emission tomography (PET) imaging agents targeting breast cancer estrogen receptors. These compounds were designed to improve diagnostic imaging of breast cancer by targeting estrogen receptors, showcasing a novel application in oncology diagnostics (Gao et al., 2008).
Structural Studies
Structural analysis of compounds related to this compound has been conducted to understand their molecular configuration and potential applications. For instance, studies on the crystal structure of related compounds offer insights into their chemical behavior and properties, aiding in the development of new materials and drugs (Kaur et al., 2013).
Antioxidant and Enzymatic Activity
Research into the antioxidant properties and xanthine oxidase inhibitory activities of metal complexes involving amino acid derivatives of this compound highlights its potential in therapeutic applications. Such studies demonstrate the compound's utility in exploring new treatments and understanding biochemical pathways (Ikram et al., 2015).
Catalytic Applications
The compound and its derivatives have been used in catalytic applications, such as in the synthesis of imidazole derivatives under eco-friendly conditions. This illustrates the compound's versatility in facilitating chemical reactions, which is crucial for developing sustainable manufacturing processes (Hilal & Hanoon, 2019).
Drug Synthesis and Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities, such as antimicrobial properties. These studies contribute to the search for new therapeutic agents, showcasing the compound's relevance in drug discovery (Shoaib, 2019).
Properties
IUPAC Name |
methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNQUMAHFJRBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229970 | |
Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701232-67-9 | |
Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.